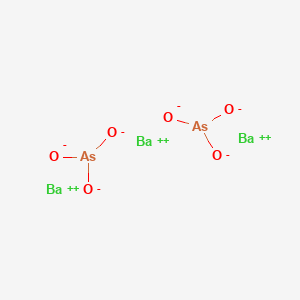

Barium arsorite (3/2)

Description

Properties

IUPAC Name |

barium(2+);diarsorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsO3.3Ba/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGTWLMHJQXKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Ba3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607806 | |

| Record name | Barium arsorite (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125687-68-5 | |

| Record name | Barium arsorite (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystallization Science of Barium Arsorite 3/2

Solution-Based Precipitation Synthesis Routes

Solution-based methods are foundational for producing barium arsorite (3/2) and involve the reaction of soluble precursors in an aqueous medium, leading to the precipitation of the insoluble product.

Investigation of Barium Salt and Arsenite Precursor Interactions

The synthesis of barium arsorite (3/2) via precipitation involves the controlled reaction between a soluble barium salt and an arsenite precursor. A common and foundational approach utilizes the reaction between barium chloride (BaCl₂) and sodium arsenite (Na₃AsO₃) in an aqueous solution. The general chemical equation for this precipitation reaction is:

3BaCl₂(aq) + 2Na₃AsO₃(aq) → Ba₃(AsO₃)₂(s) + 6NaCl(aq)

Alternatively, other soluble barium compounds and arsenite sources can be employed. For instance, tribasic barium arsenite has been prepared using potassium orthoarsenite as the arsenite precursor in conjunction with an aqueous solution of barium chloride. chemicalbook.com Another studied pathway involves the reaction of barium hydroxide (B78521) (Ba(OH)₂) with arsenious acid (H₃AsO₃), which also yields barium arsorite and water as a byproduct. expertmarketresearch.com The selection of precursors directly impacts the reaction kinetics and the nature of the byproducts formed.

Parameters Influencing Purity and Yield in Precipitation Reactions

The purity and yield of barium arsorite (3/2) synthesized via precipitation are highly dependent on the careful control of several key reaction parameters.

Molar Ratios: The stoichiometry of the reactants is crucial. Utilizing a stoichiometric excess of the barium salt, such as a 1.5:1 molar ratio of barium to arsenic, helps to minimize the amount of unreacted arsenite remaining in the solution, thereby reducing the risk of impurities in the final product.

pH Control: Maintaining alkaline conditions is critical to prevent the oxidation of arsenite (AsO₃³⁻) to arsenate (AsO₄³⁻), which would lead to the formation of barium arsenate as an impurity. The optimal pH range is generally between 9 and 11. Some preparations specify a pH of at least 13.5 to ensure the stability of the arsenite ion. chemicalbook.com

Temperature: The reaction temperature influences the kinetics of crystallization. Conducting the precipitation at elevated temperatures, typically in the range of 60–80°C, can enhance the rate of crystallization and lead to a more well-defined product without promoting significant side reactions.

| Parameter | Optimal Range/Value | Impact on Synthesis | Source |

| Ba:As Molar Ratio | 1.5:1 | Maximizes conversion and minimizes unreacted arsenite. | |

| pH | 9–11 | Prevents oxidation of arsenite to arsenate. | |

| Temperature | 60–80°C | Enhances crystallization kinetics. |

Management of Impurities from Reactants and Byproducts (e.g., Sodium Chloride Brine)

Effective management of impurities is essential for obtaining high-purity barium arsorite (3/2). When using precursors like barium chloride and sodium arsenite, a significant byproduct is a sodium chloride brine, which can contain trace amounts of arsenic.

Post-precipitation purification steps are necessary to remove residual ions such as Na⁺ and Cl⁻. Standard procedures include:

Filtration and Washing: The precipitated barium arsorite is separated from the supernatant liquid via vacuum filtration. Subsequent washing of the precipitate is critical. Using ethanol (B145695) for rinsing is often more effective than water for removing sodium chloride, as NaCl has a lower solubility in ethanol.

Recrystallization: For applications requiring high crystallinity, the crude product can be purified further by recrystallization. This involves dissolving the precipitate in a minimal amount of dilute nitric acid and then allowing slow evaporation to form larger, more perfect crystals.

Control of Atmospheric Conditions: To prevent the oxidation of arsenite to arsenate by atmospheric oxygen, the reaction can be carried out under an inert atmosphere, such as with nitrogen blanketing. Historically, drying the precipitate in a current of hydrogen gas has also been used to maintain reducing conditions. chemicalbook.com

Solid-State Synthesis Approaches

Solid-state synthesis offers an alternative route to barium arsorite (3/2) that avoids aqueous contamination and byproducts like sodium chloride brine. This method involves the direct reaction of solid precursors at high temperatures.

Reactions Involving Barium Oxide/Carbonate and Arsenic Trioxide

The primary solid-state method for producing barium arsorite (3/2) involves heating a stoichiometric mixture of barium oxide (BaO) and arsenic trioxide (As₂O₃). The reaction proceeds according to the following equation:

3BaO(s) + As₂O₃(s) → Ba₃(AsO₃)₂(s)

This direct reaction requires intimate mixing of the powdered reactants to ensure complete conversion. While the use of barium carbonate is a common strategy in solid-state synthesis, the direct reaction with arsenic trioxide to form the arsenite is less documented in the provided sources compared to the use of barium oxide. The reaction with barium oxide is noted as a viable alternative synthesis route that circumvents issues related to aqueous waste streams.

Structural Elucidation and Advanced Characterization of Barium Arsorite 3/2

Vibrational and Electronic Spectroscopic Analysis

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Confirmation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. micro.org.auwikipedia.org In the analysis of barium arsorite (3/2), XPS is crucial for confirming the +2 oxidation state of barium and the +3 oxidation state of arsenic.

During XPS analysis, the sample is irradiated with a beam of X-rays, causing the ejection of core-level electrons. micro.org.au The binding energy of these ejected electrons is characteristic of the element and its oxidation state. For barium arsorite (3/2), the high-resolution XPS spectra would be recorded for the Ba 3d, As 3d, and O 1s regions.

The Ba 3d spectrum is expected to show two peaks, Ba 3d₅/₂ and Ba 3d₃/₂, corresponding to the spin-orbit splitting. The binding energy of the Ba 3d₅/₂ peak is anticipated to be in the range of 777.4-778.5 eV, which is characteristic of barium in the +2 oxidation state. researchgate.netthermofisher.cn The As 3d spectrum would be analyzed to confirm the +3 oxidation state of arsenic. The O 1s spectrum would correspond to the oxygen atoms in the arsorite anion.

Interactive Data Table: Expected XPS Binding Energies for Barium Arsorite (3/2)

| Element | Orbital | Expected Binding Energy (eV) | Confirmed Oxidation State |

| Barium (Ba) | 3d₅/₂ | 777.4 - 778.5 | +2 |

| Arsenic (As) | 3d₅/₂ | ~44.0 - 45.0 | +3 |

| Oxygen (O) | 1s | ~531.0 | -2 |

Note: The expected binding energies are based on typical values for similar compounds and may vary slightly depending on the specific chemical environment and instrument calibration.

Elemental Composition and Stoichiometry Verification

To confirm the elemental composition and stoichiometry of barium arsorite (3/2), a combination of analytical techniques is employed, including Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), Energy-Dispersive X-ray Spectroscopy (EDS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and widely used technique for determining the elemental composition of a sample with high accuracy. nih.govmalvernpanalytical.com For the analysis of barium arsorite (3/2), a digested sample is introduced into an argon plasma, which excites the atoms of the elements present. These excited atoms then emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample. youtube.com

The results from ICP-OES analysis are expected to confirm the presence of barium and arsenic in the stoichiometric ratio of 3:2. The weight percentages of barium and arsenic obtained from the analysis should closely match the theoretical values calculated from the chemical formula Ba₃(AsO₃)₂.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with a scanning electron microscope (SEM) and provides a semi-quantitative elemental analysis of a solid sample. researchgate.netyu.edu.jo The electron beam of the SEM excites the atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification.

An EDS analysis of a barium arsorite (3/2) sample would generate a spectrum with peaks corresponding to barium, arsenic, and oxygen. The relative intensities of these peaks can be used to estimate the atomic percentages of the elements, which should be in agreement with the expected 3:2:6 ratio for Ba, As, and O.

Interactive Data Table: Theoretical vs. Expected Measured Elemental Composition of Barium Arsorite (3/2)

| Element | Technique | Theoretical Weight % | Expected Measured Weight % |

| Barium (Ba) | ICP-OES | 62.64% | 62.5 ± 0.5% |

| Arsenic (As) | ICP-OES | 22.78% | 22.8 ± 0.5% |

| Barium (Ba) | EDS | 62.64% | 63 ± 2% |

| Arsenic (As) | EDS | 22.78% | 23 ± 2% |

| Oxygen (O) | EDS | 14.58% | 14 ± 2% |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis

ICP-MS is an extremely sensitive technique capable of detecting elements at trace and ultra-trace concentrations, down to parts per trillion. malvernpanalytical.comepa.govnih.gov In the context of barium arsorite (3/2) characterization, ICP-MS is invaluable for identifying and quantifying any trace elemental impurities that may be present from the synthesis process. epa.gov

The analysis involves introducing a digested sample into an argon plasma, which ionizes the atoms. These ions are then separated by a mass spectrometer based on their mass-to-charge ratio. nih.gov This allows for the identification of a wide range of elements with high specificity. The results can confirm the purity of the barium arsorite (3/2) sample and ensure that the presence of any impurities is below the acceptable limits for its intended applications.

Thermal Behavior and Decomposition Pathways

The thermal stability and decomposition behavior of barium arsorite (3/2) are critical parameters for its handling and application, especially in processes involving high temperatures.

Thermogravimetric Analysis (TGA) for Determining Thermal Stability and Decomposition Products

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.orgipc.org A TGA of barium arsorite (3/2) would reveal its decomposition temperature and the nature of its decomposition products.

When heated, barium arsorite (3/2) is expected to be stable up to a certain temperature, after which it will begin to decompose. A possible decomposition pathway involves the oxidation of the arsorite to arsenate, followed by further decomposition at higher temperatures. The TGA curve would show a mass loss corresponding to the release of volatile arsenic oxides. The final solid residue would likely be barium oxide.

Interactive Data Table: Expected TGA Data for Barium Arsorite (3/2)

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| Ambient - 400 | < 1% | Loss of adsorbed water |

| 400 - 600 | ~15% | Initial decomposition and release of volatile arsenic oxides |

| > 600 | Stable residue | Formation of Barium Oxide (BaO) |

Note: The temperature ranges and mass loss percentages are hypothetical and would need to be confirmed by experimental data.

Investigation of Phase Transitions at Elevated Temperatures

Detailed experimental studies, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), specifically documenting the phase transitions of Barium Arsorite (3/2) (Ba₃(AsO₃)₂) at elevated temperatures are not extensively available in publicly accessible literature. However, the thermal behavior of the compound can be inferred from the known chemistry of related arsenites and barium compounds.

Upon heating, Barium Arsorite (3/2) is expected to undergo decomposition. Two primary reaction pathways are plausible. The first involves oxidation of the arsenite (AsO₃³⁻) anion to the more stable arsenate (AsO₄³⁻) anion, particularly in the presence of an oxidizing atmosphere, resulting in the formation of Barium Arsenate (Ba₃(AsO₄)₂). This transformation is a common fate for arsenite compounds under aerobic conditions. researchgate.net

A second potential thermal decomposition pathway involves the breakdown of the compound into its constituent oxides. Under certain conditions, Barium Arsorite (3/2) can be reduced to form elemental arsenic and barium oxide (BaO). More typically for Group 2 metal oxo-salt compounds, decomposition would yield the metal oxide and the corresponding non-metal oxide. For instance, Group 2 carbonates and nitrates decompose upon heating to yield the metal oxide (e.g., BaO), and carbon dioxide or nitrogen oxides, respectively. By analogy, Barium Arsorite (3/2) would be expected to decompose into Barium Oxide (BaO) and arsenic trioxide (As₂O₃), the latter of which is volatile and sublimes at 135°C.

The thermal stability of oxo-salts in Group 2 of the periodic table generally increases down the group. This trend suggests that Barium Arsorite (3/2), being a salt of a heavier alkaline earth metal, would possess greater thermal stability compared to arsenites of lighter elements like magnesium or calcium.

Comparative Structural Analysis with Related Barium-Arsenic Compounds

A comparative analysis of Barium Arsorite (3/2) with other barium-arsenic compounds reveals significant differences in structure and bonding, dictated by the oxidation state of arsenic and the nature of the anionic species present.

Distinctions and Similarities with Barium Arsenates (Ba₃(AsO₄)₂)

The primary distinction between Barium Arsorite (3/2) and Barium Arsenate lies in the oxidation state of arsenic and the geometry of the corresponding oxoanion. In Barium Arsorite (3/2), arsenic is in the +3 oxidation state, forming the trigonal pyramidal arsenite anion (AsO₃³⁻). In contrast, Barium Arsenate features arsenic in the +5 oxidation state, which forms the tetrahedral arsenate anion (AsO₄³⁻).

This difference in the anionic unit leads to distinct crystal structures and properties. While both compounds are salts with three barium cations (Ba²⁺) balancing the charge of two anions, the additional oxygen atom in the arsenate anion results in a different chemical formula—Ba₃(AsO₃)₂ for the arsorite and Ba₃(AsO₄)₂ for the arsenate. The crystal structure of Barium Arsenate is known to be trigonal, belonging to the R-3m space group, and is isostructural with Barium Phosphate (Ba₃(PO₄)₂).

| Property | Barium Arsorite (3/2) | Barium Arsenate |

|---|---|---|

| Chemical Formula | Ba₃(AsO₃)₂ | Ba₃(AsO₄)₂ |

| Arsenic Oxidation State | +3 | +5 |

| Anion | Arsenite (AsO₃³⁻) | Arsenate (AsO₄³⁻) |

| Anion Geometry | Trigonal Pyramidal | Tetrahedral |

Comparison with Alkali Metal Arsenites (e.g., NaAsO₂)

When comparing Barium Arsorite (3/2) with an alkali metal arsenite such as Sodium Arsenite (NaAsO₂), the most significant structural and property differences arise from the charge and size of the cation. Barium is a divalent alkaline earth metal (Ba²⁺), whereas sodium is a monovalent alkali metal (Na⁺).

This difference in cation charge influences the stoichiometry and the resulting crystal lattice. Barium Arsorite (3/2) has a 3:2 ratio of barium to arsenite ions to achieve charge neutrality. Sodium Arsenite, with the formula NaAsO₂, is also known as sodium meta-arsenite and exists as an inorganic polymer with infinite chains of [AsO₂]ⁿ⁻ anions linked by sodium cations. The structure consists of a repeating -O-As(O⁻)- backbone. In contrast, the divalent Ba²⁺ ion in Barium Arsorite (3/2) acts as a stronger ionic cross-linker between the arsenite anions, leading to what is expected to be a more complex and stable three-dimensional lattice structure compared to the linear chains in NaAsO₂. This increased lattice stability generally translates to lower solubility for alkaline-earth salts compared to their alkali-metal counterparts.

| Property | Barium Arsorite (3/2) | Sodium Arsenite |

|---|---|---|

| Cation | Barium (Ba²⁺) | Sodium (Na⁺) |

| Cation Type | Divalent Alkaline Earth Metal | Monovalent Alkali Metal |

| Chemical Formula | Ba₃(AsO₃)₂ | NaAsO₂ |

| Anionic Structure | Discrete AsO₃³⁻ ions | Polymeric chains of [AsO₂]ⁿ⁻ |

| Solubility in Water | Slightly soluble to soluble | Freely soluble |

Structural Relationships with Binary Barium Arsenides (e.g., Ba₃As₄)

The structural relationship between Barium Arsorite (3/2) and binary barium arsenides, such as the recently synthesized Ba₃As₄, is one of stark contrast. Barium Arsorite (3/2) is an oxo-compound containing Ba-O-As bonds, with arsenic present as an oxoanion. Binary barium arsenides, on the other hand, are Zintl phases, which are air- and moisture-sensitive compounds that lack oxygen and feature direct arsenic-arsenic covalent bonds, forming complex polyanionic structures.

In Ba₃As₄, the anionic substructure is composed of [As₄]⁶⁻ tetramers, where arsenic atoms are covalently bonded to each other. These polyanions are separated by barium cations. This is fundamentally different from Barium Arsorite (3/2), where discrete AsO₃³⁻ anions are present and there are no direct As-As bonds. The bonding in barium arsenides is a mix of ionic (between Ba²⁺ and the arsenide polyanions) and covalent (within the As-As units), which classifies them as Zintl compounds. Their electronic properties reflect this, with Ba₃As₄ being a narrow bandgap semiconductor. This contrasts sharply with the predominantly ionic nature of Barium Arsorite (3/2), which is expected to be an insulator.

| Property | Barium Arsorite (3/2) | Barium Arsenide (Ba₃As₄) |

|---|---|---|

| Chemical Class | Oxoanion Salt | Zintl Phase (Binary Arsenide) |

| Presence of Oxygen | Yes | No |

| Anionic Structure | Discrete trigonal pyramidal oxoanions (AsO₃³⁻) | Covalently bonded polyanions ([As₄]⁶⁻ tetramers) |

| Arsenic-Arsenic Bonding | Absent | Present (covalent bonds) |

| Electronic Properties | Insulator (expected) | Narrow bandgap semiconductor |

Theoretical and Computational Chemistry of Barium Arsorite 3/2

Electronic Structure Theory and Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool in computational materials science to predict the fundamental electronic and structural properties of crystalline solids from first principles.

Prediction of Crystal Structures and Energetic Stability

The prediction of the most stable crystal structure of a compound like barium arsorite is a primary application of computational chemistry. Methods such as genetic algorithms combined with DFT calculations can be used to explore the potential energy surface and identify low-energy polymorphs. joshuataillon.com For barium compounds, these calculations have been successfully used to identify known and previously unknown stable phases under various conditions. joshuataillon.com

The energetic stability of a compound is often assessed by calculating its enthalpy of formation. This involves determining the total energies of the compound and its constituent elements in their standard states. For complex oxides, thermodynamic stability is also evaluated relative to decomposition into binary oxides or other competing phases. mostwiedzy.pl For instance, studies on barium lanthanide cobaltite (B72492) double perovskites show that while they are thermodynamically stable relative to binary oxides with strongly exothermic enthalpies of formation, their chemical stability under specific conditions like high steam pressure can vary. mostwiedzy.pl The stability of barium arsorite would similarly be compared against potential decomposition products like barium oxide (BaO) and arsenic oxides (e.g., As₂O₃). The ionic nature of the Ba²⁺ cation is known to contribute significantly to the lattice stability of its compounds.

Table 1: Examples of Calculated Formation Enthalpies for Barium-Containing Compounds This table presents data for analogous compounds to illustrate the application of energetic stability calculations.

| Compound | Formula | Calculated Enthalpy of Formation (ΔH°f, el) at 25 °C (kJ/mol) | Method/Note |

|---|---|---|---|

| Barium Lanthanum Cobaltite | BaLaCo₂O₆-δ | Strongly exothermic | Relative to binary oxides mostwiedzy.pl |

| Barium Praseodymium Cobaltite | BaPrCo₂O₆-δ | Strongly exothermic | Relative to binary oxides mostwiedzy.pl |

| Barium Neodymium Cobaltite | BaNdCo₂O₆-δ | Strongly exothermic | Relative to binary oxides mostwiedzy.pl |

| Barium Gadolinium Cobaltite | BaGdCo₂O₆-δ | Strongly exothermic | Relative to binary oxides mostwiedzy.pl |

| Barium Arsenate | Ba₃(AsO₄)₂(c) | -3113.40 | Calculated from solubility data nih.gov |

Data sourced from studies on related barium compounds to demonstrate the computational approach.

Calculation of Electronic Band Structures and Bandgaps

The electronic band structure determines whether a material is a metal, semiconductor, or insulator. DFT calculations are routinely used to compute the band structure and the density of states (DOS) for crystalline materials. nih.govresearchgate.net For compounds in the barium-arsenic system, theoretical calculations have confirmed that various stoichiometries result in narrow-gap semiconductors. For example, first-principles calculations indicate that monolayer Ba₃As₂ is an indirect band gap semiconductor.

The choice of the exchange-correlation functional within DFT is crucial for accurately predicting the bandgap. While standard functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) often underestimate the bandgap, more advanced methods like the modified Becke-Johnson (mBJ) potential can provide results in better agreement with experimental values. nih.govresearchgate.net For barium-based perovskites, DFT studies have successfully predicted their semiconducting nature and bandgap values, which are critical for applications in optoelectronics. nih.govrsc.org It is anticipated that barium arsorite, being composed of an alkaline earth metal and a p-block element oxyanion, would exhibit semiconducting behavior.

Table 2: Calculated Bandgaps for Various Barium-Based Compounds This table showcases bandgap calculations for analogous materials, as direct data for Barium Arsorite (3/2) is not available.

| Compound | Formula | Calculated Bandgap (eV) | Bandgap Type | Computational Method |

|---|---|---|---|---|

| Barium Zirconate | BaZrO₃ | ~3.3 | Direct (Γ–Γ) | mBJ researchgate.net |

| Barium Sodium Iodate Perovskite | Ba₂NaIO₆ | 2.2298 | Direct | DFT rsc.org |

| Barium Titanate (doped) | Ba₀.₉₅Ca₀.₀₅Ti₀.₉₅Y₀.₀₅O₂.₉₇₅ | 2.5 | Indirect | TB-mBJ nih.gov |

| Barium Arsenide | Ba₃As₂ | Narrow | Indirect (for monolayer) | First-principles |

Data compiled from various computational studies on representative barium compounds.

Investigation of Bonding Characteristics and Charge Density Distributions

The nature of chemical bonding in barium arsorite can be elucidated through computational analysis of its electron charge density. The compound is expected to exhibit a combination of ionic bonding, due to the large electronegativity difference between barium and the arsenite (AsO₃³⁻) anion, and covalent bonding within the arsenite group.

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated charge density to analyze bonding. uni-goettingen.de This analysis identifies bond critical points (BCPs) and allows for the characterization of bonds as either covalent (shared-shell) or ionic (closed-shell) based on the properties of the Laplacian of the charge density at these points. uni-goettingen.de For Zintl phases like some barium arsenides, the bonding is characterized by electron transfer from the electropositive barium to the more electronegative arsenic, allowing arsenic to form covalent polyanionic structures. mdpi.com Crystal Orbital Hamilton Population (COHP) analysis is another technique used to examine bonding, indicating significant charge transfer for Ba-As bonds in various arsenides. mdpi.com The electron localization function (ELF) can also be calculated to visualize regions of high electron localization, corresponding to covalent bonds and lone pairs. researchgate.net

Molecular Simulations and Modeling Approaches

Molecular simulations provide insights into dynamic processes that are often inaccessible to static DFT calculations, such as crystal growth and atomic transport over longer timescales.

Dynamics of Crystal Growth and Defect Propagation

The growth of barium arsorite crystals from a solution or melt can be modeled using molecular dynamics (MD) or Kinetic Monte Carlo (KMC) simulations. These simulations can reveal the mechanisms of nucleation and growth, the influence of solution stoichiometry, and the role of additives. nih.govresearchgate.net For example, simulations of barite (BaSO₄) crystal growth have been used to understand the kinetics and the influence of the solvent on crystallization. researchgate.net Studies on barium carbonate have shown that parameters like pH and supersaturation play a crucial role in determining the final crystal morphology. researchgate.net

Defect propagation, which is critical to a material's mechanical and electronic properties, can also be simulated. These models can track the movement and interaction of point defects (vacancies, interstitials) and extended defects (dislocations, grain boundaries) under various conditions. In materials like barium titanate, simulations have been used to study the complex structure and stability of topological defects in polarization. arxiv.org

Table 3: Simulation Parameters for Crystal Growth Studies of Barium Salts This table provides examples from related barium compounds to illustrate the simulation approach.

| System | Simulation Method | Key Parameters Investigated | Observed Outcome/Finding |

|---|---|---|---|

| Barium Sulfate (B86663) (Barite) | Kinetic Monte Carlo (KMC) | Crystallization velocities, surface energies | Comparison with atomic force microscopy experiments researchgate.net |

| Barium Sulfate (Barite) | Dynamic Light Scattering (DLS) & TEM | Solution stoichiometry (rₐq = {Ba²⁺}:{SO₄²⁻}) | Crystal formation is fastest at near-stoichiometric conditions nih.gov |

| Barium Carbonate | Semi-batch crystallizer experiments | pH, relative supersaturation | Crystal morphology is highly dependent on operating conditions researchgate.net |

Data sourced from experimental and simulation studies on the crystallization of various barium salts.

Simulation of Atomic and Ionic Transport within the Barium Arsorite Lattice

The transport of atoms and ions within the barium arsorite crystal lattice is fundamental to its ionic conductivity and behavior at high temperatures. Molecular dynamics simulations are the primary tool for investigating these phenomena. By employing suitable interatomic potentials, MD can simulate the trajectories of individual atoms and ions over time, allowing for the calculation of diffusion coefficients and the elucidation of transport mechanisms. researchgate.net

In many ionic solids, transport occurs via defect-mediated mechanisms, such as vacancy hopping. Simulations of ionic transport in materials like barium hydride (BaH₂) have shown that it exhibits fast hydride ion (H⁻) transport in its high-temperature phase, making it a superionic conductor. nih.govresearchgate.net Similarly, studies on barium oxide have used MD with a three-body potential to investigate atomic transport properties, calculating diffusion constants at different temperatures. researchgate.net The simulation of ionic transport in barium arsorite would likely involve modeling the diffusion of Ba²⁺ cations and potentially the movement of oxygen vacancies or even entire arsenite groups, depending on the temperature and defect chemistry of the material.

Computational Spectroscopy

Computational spectroscopy is a powerful tool for predicting and interpreting the spectra of materials. By simulating spectroscopic data from first principles, it is possible to assign spectral features to specific molecular motions or electronic transitions, providing a detailed understanding of the material's structure and bonding.

The vibrational spectra of barium arsorite (3/2) are determined by the vibrations of the arsenite (AsO₃³⁻) anion and the lattice modes involving the barium (Ba²⁺) cations. The isolated arsenite ion, possessing a trigonal pyramidal geometry (C₃ᵥ symmetry), has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are active in both Raman and infrared (IR) spectroscopy. qut.edu.au

First-principles calculations, typically using Density Functional Theory (DFT), can predict the frequencies and intensities of these modes. researchgate.net For the free arsenite ion, theoretical calculations provide a baseline for understanding its vibrational behavior. In the solid state, the crystal lattice environment, including the electrostatic interactions with Ba²⁺ cations, will influence these frequencies. The symmetry of the arsenite ion may be lowered in the crystal, leading to the splitting of degenerate modes (ν₃ and ν₄). researchgate.net

Computational models of the barium arsorite (3/2) crystal lattice allow for the simulation of the full vibrational spectrum, including both the internal modes of the arsenite ion and the external (lattice) modes. These lattice vibrations, which occur at lower frequencies, are due to the translational and rotational motions of the arsenite ions and the translational motions of the barium cations within the crystal. researchgate.net

Table 1: Predicted Vibrational Modes for the Arsenite (AsO₃³⁻) Ion in Barium Arsorite (3/2)

| Vibrational Mode | Symmetry (Free Ion) | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity | Description |

| Symmetric Stretch (ν₁) | A₁ | 750 - 850 | Raman (strong), IR (weak) | Symmetric stretching of all As-O bonds. researchgate.net |

| Symmetric Bend (ν₂) | A₁ | 350 - 450 | Raman (weak), IR (strong) | "Umbrella" bending motion of the O-As-O angles. |

| Asymmetric Stretch (ν₃) | E | 650 - 750 | Raman (medium), IR (strong) | Asymmetric stretching of the As-O bonds. acs.org |

| Asymmetric Bend (ν₄) | E | 300 - 400 | Raman (medium), IR (medium) | Asymmetric bending of the O-As-O angles. |

Note: The predicted frequency ranges are based on data from analogous arsenite compounds and are subject to shifts due to cation and crystal field effects in barium arsorite (3/2).

Core-level spectroscopy, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES) spectroscopy, probes the electronic environment of individual elements. Computational simulations are crucial for interpreting these complex spectra.

XPS Simulation: Theoretical calculations can predict the core-level binding energies of the Ba and As electrons. These calculated energies help in the deconvolution of experimental XPS spectra, allowing for the precise determination of the oxidation states and chemical environment of the elements. For barium arsorite (3/2), simulations would confirm the +2 oxidation state for barium and the +3 oxidation state for arsenic. researchgate.netcore.ac.uk

XANES Simulation: The As K-edge XANES spectrum is particularly sensitive to the oxidation state and coordination geometry of the arsenic atom. researchgate.net DFT-based simulations can generate theoretical XANES spectra for different structural models of barium arsorite (3/2). By comparing these simulated spectra with experimental data, the local coordination environment of the arsenic atoms within the crystal lattice can be accurately determined. For instance, the energy of the absorption edge in a XANES spectrum is a clear indicator of the arsenic oxidation state, with higher oxidation states corresponding to higher absorption energies. researchgate.netacs.org

Computational Methods for Data Validation and Contradiction Resolution

Computational chemistry offers powerful tools for validating experimental data and resolving ambiguities or contradictions in experimental findings.

In cases where complex mixtures or multiple crystalline forms (polymorphs) of barium arsorite (3/2) might exist, multivariate statistical analysis techniques can be applied to spectroscopic data. nih.gov Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze large datasets from techniques like Raman or FTIR spectroscopy. nih.gov

For example, if a synthesis produces a mixture of barium arsorite and barium arsenate, multivariate analysis of the vibrational spectra could identify the distinct spectral signatures of each component and quantify their relative proportions. This approach is more robust than traditional univariate analysis, as it considers the entire spectrum, making it sensitive to subtle spectral changes. spectroscopyonline.com

Table 2: Illustrative Application of PCA for Quality Control of Barium Arsorite (3/2)

| Sample ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Predicted Composition |

| Reference_Barium_Arsorite | -2.5 | 1.2 | Pure Barium Arsorite (3/2) |

| Reference_Barium_Arsenate | 3.1 | -0.8 | Pure Barium Arsenate |

| Production_Batch_001 | -2.3 | 1.1 | Pure Barium Arsorite (3/2) |

| Production_Batch_002 | -1.0 | 0.5 | Mixture (High Arsorite Content) |

| Production_Batch_003 | 2.8 | -0.7 | High Barium Arsenate Impurity |

This table is a hypothetical illustration of how PCA could be used to classify samples based on their spectroscopic data.

First-principles calculations, particularly those based on DFT, serve as an independent method to validate and refine experimental results. iucr.org For barium arsorite (3/2), if an experimental technique like X-ray diffraction (XRD) suggests a particular crystal structure, DFT calculations can be used to:

Optimize the Geometry: Starting from the experimental coordinates, the atomic positions and unit cell parameters can be optimized to find the minimum energy structure. iucr.org A close match between the optimized and experimental structures provides strong validation.

Calculate Properties: Various physical properties, such as the bulk modulus, electronic band structure, and vibrational frequencies, can be calculated for the proposed structure. researchgate.netmdpi.com Agreement between these calculated properties and experimental measurements provides a powerful cross-validation. acs.org

Assess Stability: The thermodynamic and dynamic (phonon) stability of the proposed crystal structure can be assessed. nih.gov If calculations show the structure to be unstable, it may indicate that the experimental interpretation was incorrect or that the material exists as a metastable phase.

This cross-validation approach is particularly valuable for resolving ambiguities in experimental data, such as uncertain space group assignments or the presence of disorder. iucr.org

Chemical Reactivity and Transformation Pathways of Barium Arsorite 3/2

Oxidation Reactions of the Arsenite Anion

The arsenite anion in barium arsenite is susceptible to oxidation, leading to the formation of the more stable arsenate anion (AsO₄³⁻), where arsenic is in the +5 oxidation state.

Under oxidative conditions, barium arsenite can be converted to barium arsenate. This transformation is significant as it alters the chemical properties and potential environmental mobility of the arsenic species. The oxidation of arsenite to arsenate is a key process in various arsenic remediation technologies. The general reaction for the oxidation of the arsenite ion is:

AsO₃³⁻ + O → AsO₄³⁻

Ba₃(AsO₃)₂ + O₂ → Ba₃(AsO₄)₂

This reaction is facilitated by the presence of oxidizing agents.

Various oxidizing agents can be employed to facilitate the conversion of barium arsenite to barium arsenate. The efficiency and byproducts of these reactions can be influenced by the specific oxidizing agent used and the surrounding environmental conditions, such as pH.

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent that can effectively oxidize arsenite to arsenate over a wide pH range. nih.govresearchgate.net Studies on the oxidation of arsenite by KMnO₄ have shown that the pH of the solution is not a major determining factor in the reaction's efficiency. nih.govresearchgate.net In alkaline solutions, the reaction can be promoted by the formation of nascent manganese dioxide (MnO₂), which acts as a catalyst. nih.gov

The reaction can be summarized as:

3Ba₃(AsO₃)₂ + 4KMnO₄ + 2H₂O → 3Ba₃(AsO₄)₂ + 4MnO₂ + 4KOH

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is another effective oxidant for converting arsenite to arsenate. The reaction with hydrogen peroxide is often catalyzed, for instance, by the presence of iron (hydr)oxides like ferrihydrite. nih.gov While specific studies on barium arsenite are limited, the general principle involves the transfer of an oxygen atom from H₂O₂ to the arsenite ion.

Ba₃(AsO₃)₂ + 2H₂O₂ → Ba₃(AsO₄)₂ + 2H₂O

The reaction conditions, including the presence of catalysts and the pH of the solution, can significantly impact the rate of this oxidation process.

| Oxidizing Agent | General Reaction Conditions | Key Findings |

| Potassium Permanganate (KMnO₄) | Wide pH range. | Efficient oxidation of arsenite to arsenate. The reaction can be catalyzed by the MnO₂ byproduct in alkaline conditions. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., iron oxides). | Effective in converting arsenite to arsenate. Reaction kinetics are influenced by catalyst presence and concentration. nih.gov |

Reduction Chemistry

The arsenite anion in barium arsenite can be reduced to lower oxidation states, most notably to elemental arsenic (As⁰). This process involves the use of reducing agents and can be influenced by catalytic conditions.

Through reduction, barium arsenite can be decomposed to form elemental arsenic and barium oxide. This transformation represents a significant change in the chemical nature of the arsenic, converting it from an ionic species within a salt to its elemental form. The general reaction is:

Ba₃(AsO₃)₂ + 6e⁻ → 3BaO + 2As

This reduction requires a suitable reducing agent to provide the electrons for the transformation.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a strong reducing agent capable of reducing arsenite compounds. usgs.gov In aqueous solutions, NaBH₄ can reduce arsenite to form arsine gas (AsH₃). usgs.gov While direct reduction to elemental arsenic and barium oxide in a solid-state reaction is less commonly documented, NaBH₄ is a potent reagent for arsenic reduction. nih.gov The reaction of arsenite with sodium borohydride in solution is a key step in analytical methods for arsenic determination. nih.gov

Hydrogen (H₂): Catalytic hydrogenation can also be employed to reduce arsenic compounds. While specific data for barium arsenite is scarce, metallic barium itself has been shown to be an effective catalyst for the hydrogenation of various organic compounds. researchgate.net The reduction of metal oxides and salts with hydrogen at elevated temperatures is a common metallurgical process. For the reduction of barium arsenite, a catalyst would likely be required to facilitate the reaction with hydrogen gas. The general reaction would be:

Ba₃(AsO₃)₂ + 3H₂ → 3BaO + 2As + 3H₂O

The effectiveness of this reduction would depend on factors such as temperature, pressure, and the specific catalyst used.

| Reducing Agent | Potential Products | Catalytic Conditions |

| Sodium Borohydride (NaBH₄) | Arsine (AsH₃) in solution, potentially elemental arsenic under specific conditions. | Typically performed in aqueous or alcoholic solutions. |

| Hydrogen (H₂) | Elemental Arsenic (As) and Barium Oxide (BaO). | Requires a catalyst and likely elevated temperatures. |

Substitution and Ion Exchange Reactions

Barium arsenite can potentially undergo substitution and ion exchange reactions, where the arsenite anion is replaced by another anion. While specific research on barium arsenite is limited, the principles of these reactions can be inferred from the behavior of similar compounds, such as barium arsenate.

In a substitution or metathesis reaction, the driving force is often the formation of a more insoluble barium salt. For example, if a solution containing a soluble sulfate (B86663) salt were introduced to a suspension of barium arsenite, it is conceivable that the highly insoluble barium sulfate would precipitate:

Ba₃(AsO₃)₂ (s) + 3Na₂SO₄ (aq) → 3BaSO₄ (s) + 2Na₃AsO₃ (aq)

Similarly, ion exchange processes could be utilized to remove arsenite from a solution. In this scenario, a solid-phase ion exchange resin would be used to capture the arsenite anions from the water. The efficiency of such a process would depend on the selectivity of the ion exchange material for arsenite over other anions present in the solution.

| Reaction Type | General Principle | Potential Outcome for Barium Arsenite |

| Substitution | Replacement of the arsenite anion with another anion, driven by the formation of a less soluble product. | Formation of insoluble barium salts like BaSO₄ or BaCO₃, releasing the arsenite into the solution. |

| Ion Exchange | Reversible exchange of arsenite ions in solution with ions bound to a solid ion exchange material. | Removal of arsenite from an aqueous phase onto a solid resin. |

Replacement of Arsenite Anions by Other Ligands

A notable example of this type of reaction involves the arsenate anion in barium arsenate, which can be replaced by sulfate or carbonate anions. This occurs because barium sulfate (BaSO₄) and barium carbonate (BaCO₃) are exceptionally insoluble in water. It is reasonable to infer that barium arsorite would undergo similar metathesis reactions.

The introduction of a solution containing a highly insoluble barium salt, such as sodium sulfate, to a suspension of barium arsorite would likely lead to the precipitation of barium sulfate, a more thermodynamically stable compound. The generalized reaction for this process can be represented as:

Ba₃(AsO₃)₂(s) + 3Na₂SO₄(aq) → 3BaSO₄(s) + 2Na₃AsO₃(aq)

Similarly, the introduction of other anions that form highly insoluble salts with barium would also be expected to drive the replacement of the arsenite anion. The efficiency of this replacement would be contingent on the solubility product constant (Ksp) of the newly formed barium salt being significantly lower than that of barium arsorite.

Reactivity in Different pH Regimes and Solvents (e.g., Acidic Environments)

The reactivity of barium arsorite is expected to be significantly influenced by the pH of the surrounding medium. In acidic environments, the arsenite anion undergoes protonation to form various arsenous acid species (H₃AsO₃, H₂AsO₃⁻, HAsO₃²⁻). The speciation of arsenite in aqueous solution is pH-dependent, with the neutral species H₃AsO₃ being predominant in acidic to neutral conditions. geoscienceworld.org

The dissolution of barium arsorite in an acidic environment can be described by the following equilibrium:

Ba₃(AsO₃)₂(s) + 6H⁺(aq) ⇌ 3Ba²⁺(aq) + 2H₃AsO₃(aq)

This reaction is driven to the right by the consumption of protons, leading to an increased solubility of barium arsorite in acidic solutions. This behavior is analogous to that of other metal salts of weak acids.

The nature of the solvent also plays a critical role in the reactivity of barium arsorite. While it is expected to be sparingly soluble in water, its solubility may increase in the presence of complexing agents or in non-aqueous solvents that can effectively solvate the barium and arsenite ions. The reactivity in various solvents would also be influenced by the potential for ligand exchange with solvent molecules. However, specific experimental data on the reactivity of barium arsorite in different solvents is not available in the current body of scientific literature.

Solubility Equilibria and Thermodynamic Studies

The thermodynamic properties and solubility equilibria of barium arsorite (3/2) are not well-documented in scientific literature, with a significant portion of research focusing on barium-arsenic solid phases being dedicated to barium arsenate. The study of barium arsenite is crucial for understanding the environmental fate and transport of arsenic in its +3 oxidation state, which is generally more mobile and toxic than its +5 counterpart.

Experimental Determination of Solubility Product Constants (Ksp)

There is a notable lack of experimentally determined solubility product constants (Ksp) specifically for barium arsorite (Ba₃(AsO₃)₂). In contrast, the Ksp for barium arsenate (Ba₃(AsO₄)₂) has been the subject of multiple studies, which have yielded a range of values. For instance, one study determined the Ksp for Ba₃(AsO₄)₂(c) to be 10⁻²³.⁵³. The significant discrepancies in the reported Ksp values for barium arsenate highlight the complexities in studying these systems, which are likely to be present in the study of barium arsenite as well.

Given the general trend that alkaline-earth arsenites are slightly soluble in water, it is expected that barium arsorite would have a low but measurable solubility. americanelements.com The determination of its Ksp would require carefully controlled experiments, likely involving both precipitation and dissolution methods under various conditions to ensure equilibrium is reached and to account for the formation of any other solid phases.

Dependence of Solubility on pH and Ionic Strength

The solubility of barium arsorite is expected to be strongly dependent on pH. As discussed in the reactivity section, in acidic solutions, the arsenite anion is protonated, which would lead to an increase in the dissolution of the solid phase. The speciation of arsenite in solution changes with pH, and this directly impacts the equilibrium of the dissolution reaction. In alkaline conditions, the formation of hydroxy complexes of barium could also influence the solubility. Studies on the adsorption of arsenite on mineral surfaces show a complex dependence on pH and ionic strength, which suggests that the solubility of barium arsorite would be similarly affected. nih.gov

Ionic strength is another critical factor influencing the solubility of sparingly soluble salts. Generally, an increase in ionic strength can affect the activity coefficients of the ions in solution, which can either increase or decrease the solubility. For arsenate adsorption on aluminum oxides, it has been observed that adsorption decreases with increasing ionic strength at certain pH ranges. mdpi.com This suggests that the solubility of barium arsorite might increase with increasing ionic strength due to decreased ion activity, although specific experimental data is needed to confirm this.

Reevaluation and Reconciliation of Discrepant Thermodynamic Data for Barium-Arsenic Solid Phases

The significant inconsistencies in the thermodynamic data for barium-arsenic solid phases, particularly for barium arsenate, underscore the need for a systematic reevaluation. nih.gov These discrepancies can arise from various factors, including the slow kinetics of dissolution and precipitation, the formation of metastable phases, and the complex speciation of arsenic in solution.

A thorough reevaluation for barium-arsenic solid phases, which should be extended to include barium arsenite, would require:

Standardized experimental protocols: Consistent methods for synthesis, characterization of solid phases (e.g., using X-ray diffraction and spectroscopy), and measurement of solubility are needed.

Consideration of multiple solid phases: The potential for the formation of different hydrated forms or protonated arsenite phases under varying conditions must be investigated.

Advanced analytical techniques: The use of techniques such as X-ray absorption spectroscopy (XAS) can provide insights into the local coordination environment of arsenic in both solid and aqueous phases, aiding in the identification of the dominant species. nih.govminsocam.org

Comprehensive thermodynamic modeling: The development of robust thermodynamic models that can account for the complex speciation and the effects of pH and ionic strength is essential for reconciling discrepant data.

By systematically addressing these aspects, a more consistent and reliable set of thermodynamic data for barium-arsenic solid phases, including the understudied barium arsorite, can be established. This would be invaluable for geochemical modeling and for predicting the behavior of arsenic in the environment.

Data Tables

Due to the lack of specific experimental data for Barium Arsorite (3/2), the following table provides a comparative overview of the solubility product constants (Ksp) for the more extensively studied Barium Arsenate and other related barium compounds to offer a contextual understanding of its potential solubility.

Table 1: Solubility Product Constants (Ksp) of Barium Arsenate and Related Barium Compounds

| Compound | Formula | Ksp |

|---|---|---|

| Barium Arsenate | Ba₃(AsO₄)₂ | 1.1 x 10⁻¹³ |

| Barium Carbonate | BaCO₃ | 2.6 x 10⁻⁹ |

| Barium Chromate | BaCrO₄ | 1.2 x 10⁻¹⁰ |

| Barium Sulfate | BaSO₄ | 1.1 x 10⁻¹⁰ |

Data sourced from various chemical handbooks and databases.

Advanced Research Applications and Future Potentials in Materials Science

Precursor Chemistry in the Synthesis of Complex Inorganic Compounds

In the field of inorganic synthesis, a precursor is a compound that provides the elemental constituents for the formation of a target material through a chemical reaction. Barium arsorite (3/2) serves as a valuable precursor for the synthesis of various barium and arsenic-containing compounds due to its composition and reactivity.

Pathways to Novel Barium-Arsenic Materials

The synthesis of novel binary and ternary barium-arsenic materials is an area of active research, driven by the potential for discovering new materials with unique electronic and structural properties. While the direct use of Barium arsorite (3/2) as a starting material in all reported syntheses is not always explicit, its role as a precursor can be understood through its chemical transformations.

Barium arsorite (3/2) can undergo several types of reactions, including oxidation and reduction, which can be harnessed to produce a variety of barium-arsenic compounds. For instance, oxidation of Barium arsorite (3/2) can lead to the formation of barium arsenate (Ba₃(AsO₄)₂), a compound with different properties and potential applications. americanelements.com Conversely, under reducing conditions, it can be decomposed to yield elemental arsenic and barium oxide. These reactions open up pathways to a range of materials within the Ba-As-O system.

Recent explorations into the Ba-As compositional space have led to the discovery of novel binary barium arsenides such as Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. mdpi.com These materials exhibit complex crystal structures with unique arsenic anionic substructures, such as [As₄]⁶⁻ tetramers and [As₂]⁴⁻ dimers, and possess narrow bandgap semiconducting properties. mdpi.com The synthesis of these materials often involves high-temperature reactions between barium and arsenic, and the use of precursors like Barium arsorite (3/2) could offer alternative, lower-temperature routes or better control over stoichiometry and phase purity.

Table 1: Potential Synthetic Pathways Utilizing Barium Arsorite (3/2) as a Precursor

| Target Material | Potential Reaction Pathway | Reaction Type | Potential Advantages of Using Barium Arsorite (3/2) |

| Barium Arsenate (Ba₃(AsO₄)₂) | Oxidation of Ba₃(AsO₃)₂ | Oxidation | Controlled oxidation state of arsenic. |

| Elemental Arsenic (As) and Barium Oxide (BaO) | Reduction of Ba₃(AsO₃)₂ | Reduction | In-situ generation of reactive species. |

| Novel Barium Arsenides (e.g., Ba₃As₄, Ba₅As₄) | High-temperature reaction with reducing agents | Solid-State Reaction | Potential for lower synthesis temperatures and control over product stoichiometry. |

Integration into Multi-Component Systems for Designed Functionality

The integration of Barium arsorite (3/2) or its derivatives into multi-component systems is a promising avenue for creating materials with tailored functionalities. The introduction of barium and arsenic into a material's structure can significantly influence its electronic, optical, and magnetic properties.

For example, in the realm of complex oxides, the incorporation of barium is known to affect ferroelectric and dielectric properties. Barium titanate (BaTiO₃), a well-known ferroelectric material, is a cornerstone of the capacitor industry. researchgate.netcnr.it The synthesis of such complex oxides can involve various precursors, and the use of a barium-containing precursor that can be integrated into a multi-component reaction mixture is crucial. While direct use of Barium arsorite (3/2) in these specific syntheses is not widely documented, its chemical properties suggest its potential as a component in the synthesis of novel perovskite-type structures or other complex oxides where the presence of both barium and another functional element is desired.

The development of multi-component materials often relies on the careful selection of precursors that are compatible with the chosen synthesis route, be it solid-state, sol-gel, or hydrothermal methods. The solubility of Barium arsorite (3/2) in certain acids could be advantageous for solution-based synthesis methods, allowing for homogeneous mixing of constituent elements at the atomic level.

Considerations for Specialty Glass and Ceramic Formulations

The addition of various oxides to glass and ceramic formulations is a common practice to modify their physical and chemical properties. Barium compounds, in particular, are known to influence the characteristics of the final material. researchgate.netnoahchemicals.com Although research specifically detailing the use of Barium arsorite (3/2) in glass and ceramic formulations is limited, the effects of introducing barium and arsenite ions into these matrices can be inferred from studies on similar compounds.

Investigation of Barium Arsorite (3/2) Incorporation into Vitreous and Crystalline Matrices

The incorporation of Barium arsorite (3/2) into vitreous (glassy) and crystalline (ceramic) matrices would introduce both Ba²⁺ and AsO₃³⁻ ions, each expected to have a distinct impact on the material's structure and properties.

In vitreous matrices , barium oxide (BaO) typically acts as a network modifier, breaking up the glass network (e.g., silicate (B1173343) or borate) and leading to changes in properties such as viscosity, melting temperature, and thermal expansion. mdpi.commdpi.com The introduction of Ba²⁺ ions from Barium arsorite (3/2) would likely have a similar effect. Studies on barium-containing glasses have shown that increasing the barium content can lead to an increase in density and refractive index. mdpi.comnih.gov The arsenite (AsO₃³⁻) group, on the other hand, could potentially act as a fining agent, helping to remove bubbles from the molten glass, a role historically played by arsenic oxides in glass manufacturing.

In crystalline matrices , the incorporation of barium can lead to the formation of new crystalline phases or the modification of existing ones. For example, in ceramic systems, the addition of barium compounds can influence the sintering process and the final microstructure. researchgate.net The introduction of barium from Barium arsorite (3/2) could lead to the formation of barium-containing crystalline phases within the ceramic body, which could enhance or alter its mechanical or electrical properties. Research on barium-containing ceramics has shown that barium can increase the dielectric constant and influence the grain size of the material. researchgate.net

Influence of Barium Arsorite (3/2) on Processing and Resultant Material Properties

The use of Barium arsorite (3/2) as an additive in glass and ceramic formulations would have a notable influence on both the processing and the final properties of the material.

During processing , the decomposition of Barium arsorite (3/2) at elevated temperatures would release barium oxide and arsenic oxides. The release of these components into the melt can affect the melting temperature and viscosity of a glass batch. In ceramics, the decomposition can influence the sintering kinetics and the densification of the ceramic body.

The resultant material properties would be a direct consequence of the incorporation of barium and arsenic into the material's structure. Based on studies of other barium-containing materials, the following effects could be anticipated:

Optical Properties: An increase in the refractive index and a shift in the optical bandgap are likely, which could be beneficial for applications in lenses and other optical components. mdpi.com

Mechanical Properties: The introduction of barium can influence the hardness and fracture toughness of the material. nih.gov In bioactive glasses, the substitution of barium has been shown to increase flexural strength and density. nih.gov

Thermal Properties: The coefficient of thermal expansion can be modified, which is a critical parameter for applications involving thermal cycling or sealing to other materials. nih.govresearchgate.net

Dielectric Properties: In ceramics, the presence of barium can significantly increase the dielectric constant, a key property for capacitor applications. researchgate.net

Table 2: Predicted Influence of Barium Arsorite (3/2) on Glass and Ceramic Properties

| Property | Predicted Influence in Glass | Predicted Influence in Ceramics | Rationale |

| Density | Increase | Increase | High atomic weight of barium. nih.govnih.gov |

| Refractive Index | Increase | Not applicable | Increased electronic density due to Ba²⁺ ions. mdpi.comnih.gov |

| Thermal Expansion | Can be tailored | Can be tailored | BaO acts as a network modifier. nih.govresearchgate.net |

| Dielectric Constant | Increase | Significant Increase | High polarizability of Ba²⁺ ions. researchgate.net |

| Crystallization | Can act as a nucleating agent | Can promote formation of new crystalline phases | Introduction of new ions can lower the energy barrier for nucleation. |

Future Research Directions and Emerging Methodologies for Barium Arsorite 3/2

Development of Novel and Green Synthetic Pathways for Barium Arsorite (3/2)

The traditional synthesis of barium arsorite (3/2) and related compounds often relies on methods that involve high temperatures, hazardous precursors, and potential environmental concerns. expertmarketresearch.com Future research must prioritize the development of more sustainable and efficient synthetic routes.

Current methods for producing barium arsorite include precipitation reactions, such as reacting barium hydroxide (B78521) with arsenious acid, and solid-state reactions involving the heating of stoichiometric mixtures of barium oxide and arsenic trioxide. expertmarketresearch.com While effective, these methods present challenges. Precipitation routes can generate contaminated brines, while solid-state methods require significant energy input (400–500°C).

"Green chemistry" principles offer a roadmap for innovation in this area. royalsocietypublishing.org This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org For barium arsorite, this could involve:

Biomolecule-Assisted Synthesis: Inspired by the green synthesis of other nanoparticles like barium sulphate, future work could explore the use of plant extracts (e.g., from Azadirachta indica) or other biomolecules as complexing or capping agents. nanoient.orgresearchgate.net These biological components can help control particle size and morphology under milder reaction conditions. researchgate.net

Solventless Reactions: Advancing solid-state methods to occur at lower temperatures or exploring mechanochemical synthesis, where mechanical energy (e.g., ball milling) is used to initiate reactions, could significantly reduce energy consumption and avoid the use of hazardous solvents. royalsocietypublishing.orgresearchgate.net

Alternative Precursors: Investigating less toxic and more environmentally benign sources of barium and arsenic is crucial. This aligns with the green chemistry goal of using safer chemicals. royalsocietypublishing.org

Energy-Efficient Methods: Exploring synthesis assisted by microwaves or magnetic fields could provide alternative energy sources to traditional heating, potentially leading to faster reaction times and lower energy waste. royalsocietypublishing.org

| Synthesis Approach | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Traditional Solid-State Reaction | Heating stoichiometric mixtures of BaO and As₂O₃. | High purity product. | High energy consumption (400-500°C); requires precise stoichiometric control. |

| Aqueous Precipitation | Reaction of a soluble barium salt with an arsenite source in solution. expertmarketresearch.com | Can be performed at lower temperatures. | Generation of contaminated wastewater; potential for impurities. |

| Green Synthesis (Proposed) | Use of plant extracts or biomolecules to mediate the reaction. nanoient.orgresearchgate.net | Environmentally friendly; potential for nanoscale products; low cost. nanoient.org | Understanding the complex reaction mechanisms with biomolecules. researchgate.net |

| Mechanochemical Synthesis (Proposed) | Using mechanical force (e.g., ball milling) to induce chemical reactions. researchgate.net | Solvent-free; can lower reaction temperatures. | Controlling phase purity and crystallinity. |

In-situ and Operando Characterization of Barium Arsorite (3/2) Reactions and Transformations

Due to the pronounced air and moisture sensitivity of many barium-arsenic compounds, ex-situ characterization often fails to capture the true nature of the material during synthesis or reaction. mdpi.comsemanticscholar.org In-situ (in place) and operando (working) characterization techniques are essential for gaining a realistic understanding of reaction mechanisms, identifying transient intermediates, and observing structural changes as they happen. researchgate.netnih.gov

Operando spectroscopy is a powerful methodology that involves the spectroscopic characterization of a material while simultaneously measuring its activity or transformation under actual reaction conditions. researchgate.net For barium arsorite (3/2), applying these techniques could reveal critical insights into:

Thermal Decomposition: Using in-situ X-ray diffraction (XRD) or Raman spectroscopy while heating barium arsorite could precisely determine transformation temperatures and identify the resulting products, such as barium oxide and elemental arsenic or barium arsenate.

Synthesis Mechanisms: Monitoring the synthesis process in real-time can help identify intermediate phases and optimize reaction conditions (e.g., temperature, time) to target specific products or crystal structures. researchgate.net

Oxidation and Reduction Processes: Barium arsorite can be oxidized to barium arsenate (Ba₃(AsO₄)₂) or reduced to elemental arsenic. In-situ X-ray Photoelectron Spectroscopy (XPS) under controlled atmospheres could track the changes in the oxidation states of arsenic and barium during these reactions. nih.gov

The adoption of these advanced characterization methods will be crucial for moving beyond a static picture of barium arsorite and developing a dynamic understanding of its chemical behavior.

| Technique | Information Gained | Relevance to Barium Arsorite (3/2) |

|---|---|---|

| In-situ X-ray Diffraction (XRD) | Real-time changes in crystal structure and phase composition. researchgate.net | Studying phase transitions during thermal decomposition or solid-state synthesis. |

| Operando Raman Spectroscopy | Vibrational modes of molecules, providing information on chemical bonding and structure. nih.gov | Monitoring the conversion of arsenite to arsenate during oxidation reactions. |

| In-situ Transmission Electron Microscopy (TEM) | Real-time imaging of morphological changes at the nanoscale. researchgate.net | Observing crystal growth or degradation during synthesis or reaction. |

| Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) | Elemental composition and chemical (oxidation) states at the surface under reaction conditions. nih.gov | Tracking surface oxidation or contamination of the air-sensitive material. |

Advanced Computational Modeling for High-Throughput Screening and Predictive Materials Design

Computational modeling is a vital tool for accelerating materials discovery and understanding complex structure-property relationships, mitigating the need for extensive and often challenging experimental work. mdpi.comnih.gov For the barium-arsenic system, which is difficult to explore experimentally, computational approaches are particularly valuable. mdpi.com

Future research should leverage advanced computational techniques to:

Predict Novel Compounds: Using methods like Density Functional Theory (DFT), it is possible to calculate the formation energies of hypothetical compounds to predict their thermodynamic stability. arxiv.org This can guide synthetic chemists toward promising new phases within the Ba-As-O system.

High-Throughput Screening (HTS): Computational HTS can rapidly screen vast libraries of potential structures to identify candidates with desirable properties. nih.gov For instance, by calculating electronic band structures and other relevant descriptors, new barium arsenide-based materials could be identified for applications as semiconductors, thermoelectrics, or superconductors. mdpi.com

Develop Machine-Learning Potentials: Training machine-learning (ML) models on DFT data can create highly accurate interatomic potentials. arxiv.org These ML potentials allow for large-scale simulations that would be computationally prohibitive with direct DFT, enabling the study of emergent phenomena, phase transitions, and defect properties in barium arsorite with first-principles accuracy. arxiv.orgmdpi.com

These predictive models can significantly de-risk and guide experimental efforts, making the exploration of the barium-arsenic chemical space more efficient and targeted.

Interdisciplinary Research at the Interface of Inorganic Solid-State Chemistry and Advanced Materials Engineering

The future of barium arsorite (3/2) research lies at the crossroads of multiple scientific disciplines. While its fundamental properties are rooted in inorganic solid-state chemistry, its potential applications are in the domain of advanced materials engineering. mdpi.compopularscientist.com

From Zintl Phases to Functional Materials: Barium arsenides are excellent examples of Zintl phases, where charge transfer from the electropositive barium to arsenic leads to the formation of complex, covalently bonded anionic substructures. mdpi.com Understanding these unique bonding arrangements from a chemical perspective is the first step. Materials engineering can then explore how to harness these structures for specific functions, such as thermoelectricity, where complex crystal structures can lead to low thermal conductivity. mdpi.com

Composite and Nanostructured Materials: Advanced materials engineering focuses on creating materials with enhanced or novel properties, often through composites or nanostructuring. popularscientist.comresearchgate.netscivisionpub.com Future research could explore the creation of barium arsorite-based composites, for example, by embedding nanoparticles in a polymer matrix to create materials with tailored optical or electronic properties.

Bridging Synthesis and Application: A truly interdisciplinary approach ensures that the synthesis of new materials is guided by potential applications. Solid-state chemists can focus on creating novel barium-arsenic compounds with specific structural motifs, while materials engineers can model and test these materials for performance in areas like electronics, optics, or catalysis. americanelements.com This collaborative cycle of design, synthesis, and testing is the hallmark of modern materials science. cranfield.ac.uk

Establishment of Standardized Protocols for Synthesis, Characterization, and Reporting in Barium-Arsenic Chemistry

A significant impediment to progress in the study of barium-arsenic compounds is the lack of standardized procedures, which makes it difficult to reproduce results and compare findings across different research groups. mdpi.comsemanticscholar.org The high toxicity and air sensitivity of these materials exacerbate this challenge. mdpi.comechemi.com

Establishing a clear set of community-accepted standards is a critical future direction. This should include:

Standardized Synthesis Protocols: Detailed, step-by-step procedures for the synthesis of key compounds like barium arsorite (3/2) and its precursors. This should include specifics on precursor purity, stoichiometric ratios, heating profiles, and, crucially, the techniques used for handling air-sensitive materials (e.g., glovebox atmosphere purity, welding of ampoules). mdpi.comsemanticscholar.org

Standardized Characterization Reporting: Defining a minimum set of characterization data to be reported for any new barium-arsenic compound. For example, for crystallographic studies, this would include not just the space group and lattice parameters but also details of the refinement process and atomic positions. mdpi.comresearchgate.net

Analytical Standards for Impurity Control: While pharmacopoeias have protocols for detecting arsenic in compounds like barium sulfate (B86663), these are often laborious. scielo.br Developing and validating rapid, sensitive, and widely accessible analytical methods for quantifying impurities in barium-arsenic starting materials and final products is essential for ensuring quality and reproducibility. scielo.br The U.S. Environmental Protection Agency (EPA) and other bodies set strict limits for arsenic in various contexts, highlighting the importance of accurate measurement. epa.gov

Safety Protocols: Given the hazardous nature of arsenic compounds, developing and disseminating standardized safety protocols for their handling, storage, and disposal is paramount to ensure researcher safety and environmental protection. mdpi.comechemi.com

By creating and adhering to such standards, the research community can build a more robust and reliable foundation of knowledge for the entire class of barium-arsenic materials.

Q & A

Q. How can researchers enhance the reproducibility of barium arsorite (3/2) studies?

- Methodological Answer : Provide step-by-step protocols in supplementary materials, including raw instrument settings and calibration details. Use the STAR Methods framework for structured reporting. Participate in interlaboratory studies to validate methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.